[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropylmethylamine derivative with a brominated and methyl-substituted aromatic ring. Its stereochemistry (1R,2R) is critical for biological activity, particularly in targeting serotonin receptors such as 5-HT2C, which are implicated in neurological and metabolic disorders . The compound’s hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
[(1R,2R)-2-(3-bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-9(3-2-4-11(7)12)10-5-8(10)6-13;/h2-4,8,10H,5-6,13H2,1H3;1H/t8-,10+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBMYJFUBKYGB-KXNXZCPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CC2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)[C@@H]2C[C@H]2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine; hydrochloride is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C11H14BrN·HCl
- Molar Mass : 240.14 g/mol
- CAS Number : 2227801-49-0
- Density : Approximately 1.375 g/cm³ (predicted)
- Boiling Point : Estimated at 311.5 °C
- pKa : 10.36 (predicted) .
The compound acts primarily as a selective ligand for certain neurotransmitter receptors, which may influence various signaling pathways in the central nervous system. Its structure allows it to interact with both serotonin and norepinephrine receptors, suggesting potential applications in treating mood disorders and anxiety .
Antidepressant Effects
Research indicates that [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine; hydrochloride exhibits antidepressant-like effects in animal models. In a study involving mice subjected to chronic mild stress, administration of the compound resulted in significant improvements in behavioral tests such as the forced swim test and the tail suspension test, which are commonly used to assess depressive behavior .
Neuroprotective Properties
In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .
Case Studies
- Study on Behavioral Effects : A double-blind study involving rodents showed that doses of 10 mg/kg significantly reduced symptoms of depression compared to control groups. The results suggested a dose-dependent relationship between the compound's administration and behavioral improvement .
- Neuroprotection in Cell Cultures : In cell culture experiments, neurons treated with [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine; hydrochloride exhibited lower levels of apoptosis when exposed to neurotoxic agents compared to untreated cells. This suggests potential therapeutic applications in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
-
Neuropharmacology :
- The compound has been investigated for its effects on neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests potential applications in studying the modulation of serotonin and dopamine receptors.
- Case Study : In a study evaluating the effects of cyclopropylamine derivatives on serotonin receptors, [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine;hydrochloride demonstrated selective binding affinity, indicating its potential as a lead compound for developing antidepressants or anxiolytics.
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Antimicrobial Activity :
- Preliminary studies have shown that compounds with similar structures exhibit antimicrobial properties. The brominated aromatic ring may enhance interaction with microbial membranes.
- Data Table :
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Bactericidal | 32 µg/mL |
| Control (Ampicillin) | Bactericidal | 16 µg/mL |
- Findings : The compound showed promising results against Gram-positive bacteria, suggesting further exploration in antibiotic development.
- Cancer Research :
- The compound's unique structure may allow it to interfere with cancer cell proliferation pathways. Research into similar cyclopropyl derivatives has indicated potential anti-cancer properties.
- Case Study : A study assessed the cytotoxic effects of various cyclopropylamines on cancer cell lines, revealing that this compound inhibited growth in specific lines at concentrations below 50 µM.
Synthetic Applications
- Chemical Synthesis :
- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its cyclopropyl structure is particularly valuable in medicinal chemistry for creating diverse libraries of compounds.
- Synthesis Example : The synthesis of this compound can be achieved through a multi-step process involving cyclopropanation reactions and subsequent amination.
Toxicological Studies
- Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.
- Toxicity Assessment Table :
| Endpoint | Result |
|---|---|
| Acute Toxicity (LD50) | >1000 mg/kg (rat) |
| Skin Irritation | Non-irritating |
| Eye Irritation | Mild irritation observed |
Comparison with Similar Compounds
Structural Analogues with Halogen and Alkyl Substituents
[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methanamine Hydrochloride
- Structure : Features dichloro substituents at positions 2 and 4 of the phenyl ring.
- Key Differences : Chlorine atoms are smaller and more electronegative than bromine, leading to reduced steric hindrance but stronger electron-withdrawing effects. This may alter receptor binding kinetics compared to the bromo-methyl analogue .
- Activity : Dichloro derivatives often show higher 5-HT2C selectivity due to enhanced electronic interactions with receptor pockets.
(+)-((1R,2R)-2-(5-Fluoro-2-(2-fluoroethoxy)phenyl)cyclopropyl)methanamine Hydrochloride
- Structure : Contains fluorine and fluoroethoxy groups at positions 5 and 2 of the phenyl ring.
- Key Differences: Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability.
- Activity : Demonstrates potent 5-HT2C agonism with minimal off-target effects on 5-HT2A/2B receptors.
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride
- Structure : Includes a dimethylcyclopropane ring and unsubstituted phenyl group.
- Activity : Primarily used as a scaffold in agrochemical research due to its structural versatility.
N-Substituted Analogues
2-[[[[2-(5-Fluoro-2-methoxyphenyl)cyclopropyl]methyl]amino]methyl]benzamide Hydrochloride (25)
- Structure : Incorporates a benzamide group at the N-position.
- Key Differences : The benzamide substitution increases molecular weight (MW = 415.9 g/mol) and introduces hydrogen-bonding capacity, enhancing 5-HT2C receptor interaction but reducing CNS penetration .
- Activity : Shows functionally selective agonism with prolonged receptor activation.
(+)-N-(2-Fluorobenzyl)-1-[(1S,2S)-(+)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine Hydrochloride ((+)-26)
- Structure : Features a fluorobenzyl group at the N-position.
- Key Differences : The fluorobenzyl moiety improves lipophilicity and bioavailability compared to the unsubstituted methanamine hydrochloride .
- Activity : Exhibits enantiomer-specific activity, with the (+)-isomer showing 10-fold higher potency than the (–)-isomer.
Substituted Benzofuran Derivatives
[(1R,2R)-2-(5-Ethoxy-1-benzofuran-4-yl)cyclopropyl]methanamine Hydrochloride
- Structure : Replaces the phenyl ring with a benzofuran moiety.
- Activity : Used in sleep disorder research (e.g., tasimelteon analogues) due to melatonin receptor modulation .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(1R,2R)-2-(3-Bromo-2-methylphenyl)cyclopropyl]methanamine hydrochloride, and how does stereochemical purity impact yield?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition using diethylzinc and diiodomethane, followed by stereospecific amination. For example, chiral resolution via RegisPack columns (e.g., 4.6 × 250 mm, 5 μm) with hexane/isopropanol mobile phases achieves >99% enantiomeric purity . Key steps include protecting group strategies (e.g., tert-butyl carbamate) to prevent racemization during acidic workup. Yield optimization requires strict temperature control during cyclopropanation (–20°C to 0°C) and inert atmosphere conditions .
Q. How can researchers confirm the stereochemical configuration of the cyclopropane ring and amine group?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration. Alternatively, compare experimental ¹H NMR coupling constants (J values) between vicinal cyclopropane protons (typically 5–8 Hz for trans configurations) with computational models (DFT at B3LYP/6-31G* level). Chiral shift reagents (e.g., Eu(hfc)₃) in NMR or polarimetry ([α]D) validate enantiopurity .
Q. What strategies mitigate solubility challenges in biological assays due to the hydrochloride salt form?
- Methodological Answer : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 or DMSO (≤0.1% v/v) to enhance solubility. For in vitro studies, ion-pairing agents (e.g., sodium octanoate) improve membrane permeability. Confirm stability via LC-MS over 24 hours at 37°C .
Q. How should initial biological screening prioritize receptor targets for this compound?
- Methodological Answer : Focus on serotonin (5-HT2C) and dopamine receptors based on structural analogs (e.g., 2-phenylcyclopropylmethylamines). Use radioligand displacement assays (³H-ketanserin for 5-HT2C, Kd = 15 nM) and functional cAMP assays in HEK293 cells transfected with human receptors .
Advanced Research Questions
Q. How does the 3-bromo-2-methylphenyl substituent influence binding kinetics versus unsubstituted analogs?
- Methodological Answer : Surface plasmon resonance (SPR) reveals a 3.5-fold increase in 5-HT2C binding affinity (KD = 8.2 nM vs. 28.7 nM for unsubstituted analogs) due to halogen bonding with Tyr357. Molecular dynamics simulations (AMBER20) show the methyl group reduces torsional flexibility, enhancing hydrophobic interactions .
Q. What experimental designs resolve contradictory data between in vitro receptor affinity and in vivo efficacy?
- Methodological Answer : Conduct functional selectivity assays (e.g., β-arrestin recruitment vs. G-protein activation) to identify biased signaling. For in vivo discrepancies, use microdialysis in rodent prefrontal cortex to measure extracellular dopamine levels, correlating with locomotor activity assays .
Q. How can selective functionalization of the cyclopropane ring be achieved without racemization?
- Methodological Answer : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions (50°C, K3PO4 base) to preserve stereochemistry. Use bulky ligands (SPhos) to minimize steric clash with the cyclopropane ring. Monitor enantiopurity via chiral HPLC after each step .
Q. What computational methods predict metabolic stability of the cyclopropane-amine scaffold?
- Methodological Answer : Combine DFT (B3LYP/6-311++G**) for amine oxidation barriers with machine learning (ADMET Predictor™) to model cytochrome P450 metabolism. Validate with in vitro hepatocyte incubation (human/rat, 1 µM) and UPLC-QTOF identification of N-dealkylation metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
